
2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide
Overview
Description
2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C10H11BrClNO2 and its molecular weight is 292.55 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a bromo and a chloro substituent on a phenoxy group, linked to a dimethylacetamide moiety. This unique structure may contribute to its biological activity through mechanisms such as enzyme inhibition or receptor modulation.
Anticancer Activity
A study investigated the anticancer potential of structurally related compounds, noting that modifications in the chemical structure can enhance their efficacy against glioblastoma cells. The results suggested that certain amides could exhibit moderate to low anti-glioblastoma activity at concentrations around 25 µM .
Table 1: Anticancer Activity of Related Compounds
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
HR1 | 25 | Moderate |
HR2 | 25 | Low |
HR3 | 25 | Moderate |
Mechanistic Studies
The mechanism of action for compounds similar to this compound often involves interactions with cellular membranes and potential modulation of signaling pathways. For instance, studies have shown that certain derivatives can influence mitochondrial respiration and cellular membrane fluidity, which may play a role in their anticancer effects .
Toxicological Profile
Understanding the safety profile is crucial for any compound intended for therapeutic use. Data suggest that related compounds exhibit varying degrees of toxicity depending on their structure. For instance, N,N-Dimethylacetamide (DMAC), a structural component of the compound , has been studied extensively for its toxicological effects. In repeated dose studies, DMAC was found to have no significant mutagenic effects but did show some developmental toxicity at high doses .
Case Studies
While direct case studies on this compound are scarce, analogous compounds have been assessed for their biological activities. For example, a study focusing on aryl propionamide scaffolds demonstrated varying degrees of androgen receptor (AR) agonist activity. The introduction of electron-withdrawing groups significantly impacted the agonistic activity of these compounds .
Table 2: AR Activity of Related Compounds
Compound | EC50 (nM) | Efficacy (%) |
---|---|---|
DHT | 3.1 | 100 |
Ostarine | 1.7 | 85.8 |
Compound A | 28.1 | 46.1 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide in anticancer therapies. Modifications to the structure have been shown to improve stability and solubility, leading to enhanced efficacy against various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects in glioblastoma models, indicating that structural modifications can yield promising anticancer agents .
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in cancer metabolism. High-throughput screening campaigns have identified similar compounds that inhibit branched-chain amino acid transaminases (BCAT1/2), which are crucial for cancer cell proliferation. This suggests that this compound could be explored for its inhibitory effects on metabolic pathways critical for tumor growth .
Pharmacokinetic Studies
Pharmacokinetic properties are essential for drug development, and studies have indicated that compounds with similar structures possess favorable characteristics such as adequate permeability across biological membranes and potential for central nervous system (CNS) penetration. These properties are crucial for the treatment of brain tumors where effective drug delivery is often a challenge .
Case Study 1: Antitumor Efficacy
In a study investigating the anticancer properties of modified amides, compounds structurally related to this compound were tested on glioblastoma cells. Results showed that specific modifications led to increased apoptosis and reduced cell viability at lower concentrations compared to traditional chemotherapeutics .
Case Study 2: Enzyme Activity Modulation
Another study focused on the modulation of enzyme activities related to cancer metabolism revealed that certain derivatives exhibited potent inhibition of BCAT enzymes. This inhibition correlated with decreased proliferation rates in cancer cells, suggesting a viable therapeutic pathway for further exploration .
Data Tables
Properties
IUPAC Name |
2-(3-bromo-5-chlorophenoxy)-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-9-4-7(11)3-8(12)5-9/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKLVXOIJCLULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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